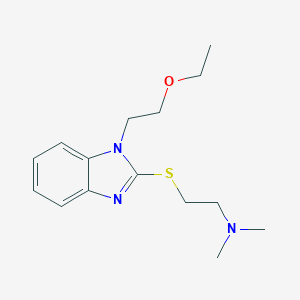
N-(2-Propyl-2H-tetraazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Propyl-2H-tetraazol-5-yl)benzamide, commonly known as PTZ, is a chemical compound that has been widely used in scientific research for its ability to induce seizures in laboratory animals. PTZ is a tetrazole derivative that has been found to be a potent convulsant and has been used as a tool to study the mechanisms of epilepsy and seizure disorders. In
作用機序
PTZ acts on the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. PTZ inhibits the activity of GABA receptors, leading to a decrease in inhibitory neurotransmission and an increase in excitatory neurotransmission. This imbalance in neurotransmission leads to the induction of seizures in laboratory animals.
Biochemical and physiological effects
PTZ induces a range of biochemical and physiological effects in laboratory animals. The most prominent effect is the induction of seizures, which can range from mild tremors to severe convulsions. PTZ has also been shown to increase the levels of glutamate and aspartate in the brain, which are two excitatory neurotransmitters that play a key role in seizure activity.
実験室実験の利点と制限
PTZ has several advantages as a tool for studying seizures and epilepsy. It is a potent convulsant that induces seizures reliably and quickly, making it an ideal tool for studying acute seizure activity. PTZ is also relatively easy to administer and has a well-characterized mechanism of action.
However, there are also some limitations to the use of PTZ in lab experiments. PTZ-induced seizures may not accurately reflect the mechanisms of seizures in human epilepsy, as the underlying pathology of epilepsy is complex and multifactorial. Additionally, the severity and duration of PTZ-induced seizures can vary depending on the dose and route of administration, which can complicate experimental design.
将来の方向性
For the use of PTZ in scientific research include the development of new antiepileptic drugs and the study of the effects of environmental toxins on seizure activity.
合成法
PTZ can be synthesized by the reaction of 2-aminobenzonitrile with propyl hydrazine in the presence of a reducing agent such as sodium borohydride. The reaction yields PTZ as a white crystalline solid with a melting point of 129-131°C. The purity of PTZ can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
PTZ has been extensively used in scientific research to study the mechanisms of epilepsy and seizure disorders. PTZ is a potent convulsant that induces seizures in laboratory animals, making it an ideal tool to study the pathophysiology of seizures and epilepsy. PTZ has been used to study the effects of antiepileptic drugs, the role of neurotransmitters in seizure activity, and the mechanisms of seizure induction.
特性
製品名 |
N-(2-Propyl-2H-tetraazol-5-yl)benzamide |
|---|---|
分子式 |
C11H13N5O |
分子量 |
231.25 g/mol |
IUPAC名 |
N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H13N5O/c1-2-8-16-14-11(13-15-16)12-10(17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14,17) |
InChIキー |
SQFCWUAUQTYKTD-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)


![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)

![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)



